molecular formula C10H16N4O B13631172 2-(4-Amino-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

2-(4-Amino-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B13631172
M. Wt: 208.26 g/mol
InChI Key: ZWNWDVQJIOBMDR-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one is a heterocyclic compound featuring a pyrrolidinyl ketone moiety linked to a 4-amino-substituted pyrazole ring.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C10H16N4O/c1-8(14-7-9(11)6-12-14)10(15)13-4-2-3-5-13/h6-8H,2-5,11H2,1H3

InChI Key

ZWNWDVQJIOBMDR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)N2C=C(C=N2)N

Origin of Product

United States

Biological Activity

2-(4-Amino-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one, also known by its chemical formula C10_{10}H18_{18}N4_4O, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a pyrrolidine moiety. Its structural formula can be represented as follows:

C10H18N4O\text{C}_{10}\text{H}_{18}\text{N}_{4}\text{O}

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit potent anti-inflammatory effects. For instance, studies have shown that modifications in the pyrazole structure can enhance its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A notable study reported that certain derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Compound A859310
Dexamethasone76861

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have highlighted its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for certain derivatives, indicating strong antibacterial activity .

Bacterial StrainMIC (mg/mL)
E. coli0.0039
Staphylococcus aureus0.025

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives were tested against the A549 lung cancer cell line, showing varying degrees of cytotoxicity. Some compounds notably reduced cell viability significantly compared to controls .

CompoundCell Viability (%)Concentration (µg/mL)
Compound B6610
Control98-

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using carrageenan-induced rat paw edema models. The results indicated that specific modifications in the pyrazole structure enhanced the anti-inflammatory efficacy significantly .

Case Study 2: Antimicrobial Efficacy
Chandra et al. conducted an investigation into the antimicrobial activity of various pyrazole derivatives against multiple strains, including Bacillus subtilis and fungi like Aspergillus niger. The study highlighted that certain derivatives exhibited promising results with MIC values comparable to established antibiotics .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-amino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to electron-withdrawing substituents (e.g., 4-chlorophenyl in ), influencing receptor binding or metabolic stability.

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